molecular formula C5H9NO4 B148614 (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 139877-36-4

(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B148614
CAS RN: 139877-36-4
M. Wt: 147.13 g/mol
InChI Key: FGEPCGBJOAXDQD-JJYYJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one, also known as DHP, is a naturally occurring compound found in various foods such as soybeans, potatoes, and green tea. It has gained attention in recent years due to its potential therapeutic applications in various fields of research.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. This compound has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. This compound has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. This compound is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one research, including the development of novel synthesis methods, the investigation of its potential therapeutic applications in other fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in vivo and to investigate its potential side effects. Overall, this compound has shown promising potential as a therapeutic agent in various fields of research, and further studies are needed to fully explore its potential.

Synthesis Methods

(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods, including the enzymatic conversion of L-aspartic acid, chemical synthesis, and microbial fermentation. The enzymatic conversion of L-aspartic acid is the most commonly used method for this compound production, and it involves the use of L-aspartate oxidase, which converts L-aspartic acid to iminoaspartate. Iminoaspartate is then hydrolyzed to this compound by the action of iminoaspartate hydrolase.

Scientific Research Applications

(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity.

properties

CAS RN

139877-36-4

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4+/m1/s1

InChI Key

FGEPCGBJOAXDQD-JJYYJPOSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(=O)N1)O)O)O

SMILES

C(C1C(C(C(=O)N1)O)O)O

Canonical SMILES

C(C1C(C(C(=O)N1)O)O)O

synonyms

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3S,4R,5R)- (9CI)

Origin of Product

United States

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